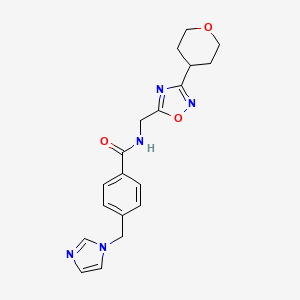

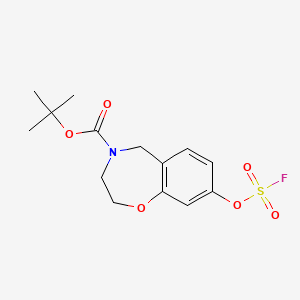

![molecular formula C27H26N2O4S B2671565 1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941887-42-9](/img/structure/B2671565.png)

1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would provide a general overview of the compound, including its molecular formula and structure.

Synthesis Analysis

This would detail how the compound is synthesized, including the reactants, conditions, and steps involved.Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, possibly using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would explore the chemical reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis

This would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data.Scientific Research Applications

Antileukemic Activity

A study on spiro[indoline-3,2′-thiazolidine]-2,4′-diones, including compounds with similar structures to the specified molecule, revealed their preparation via cyclocondensation and their potential antileukemic activity. Specifically, a derivative showed activity in leukemia screen tests, prompting further exploration of analogs for antileukemic screening (Rajopadhye & Popp, 1987).

Cytotoxicity and ROS Generation

Dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, structurally related to the query compound, were synthesized and evaluated for cytotoxicity and reactive oxygen species (ROS) generation ability. These compounds demonstrated considerable in vitro cytotoxicity against cancer cell lines and increased intracellular ROS levels, suggesting a mechanism for their cytotoxic action (Novotortsev et al., 2021).

Synthesis of Spiro Heterocycles

Research on the synthesis of spiro heterocycles, including spiro-[indoline-pyrazolinyl-thiazolidine]-2,4′-dione, highlighted efficient synthetic routes to novel spiro heterocycles. These findings contribute to the development of new methodologies in organic synthesis and the exploration of spiro compounds' potential applications (Jain et al., 2003).

Antimicrobial Activity

Spiro compounds synthesized from indole-thiazolidin-2,4-diones and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) were investigated for antimicrobial activity. These studies contribute to the search for new antimicrobial agents by exploring the biological activities of novel spiro[indol-thiazolidon-2,4-diones] (Al-Romaizan, 2020).

Anticancer Activity

Spiro[Thiazolidinone-Isatin] conjugates, similar in structure to the query compound, were synthesized and evaluated for anticancer activity. This research aimed to explore the potential of spiro compounds as anticancer agents, highlighting the importance of structural modifications to enhance therapeutic efficacy (Kaminskyy et al., 2011).

Safety And Hazards

This would outline any known hazards associated with the compound, as well as appropriate safety precautions.

Future Directions

This would discuss potential areas for future research or applications of the compound.

I hope this helps, and I apologize for any inconvenience. If you have any other questions or need further assistance, feel free to ask!

properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S/c1-17-9-10-20(4)21(12-17)15-28-24-8-6-5-7-23(24)27(26(28)31)29(25(30)16-34(27,32)33)22-13-18(2)11-19(3)14-22/h5-14H,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJILHMLRHTYOTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2671485.png)

![1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2671490.png)

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2671492.png)

![5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2671497.png)

![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)

![4-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)